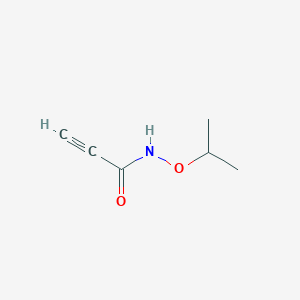

N-Propan-2-yloxyprop-2-ynamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Propan-2-yloxyprop-2-ynamide is a chemical compound with the molecular formula C₆H₉NO₂. It is characterized by the presence of a triple bond directly connected to a nitrogen atom, which bears an electron-withdrawing group. This compound is part of the ynamide family, known for their unique reactivity and applications in various fields of chemistry.

Wirkmechanismus

Target of Action

N-Propan-2-yloxyprop-2-ynamide, also known as ynamide, is a versatile reagent for organic synthesis . Ynamides have been widely applied to the rapid assembly of a diverse range of structurally complex n-containing molecules, especially valuable n-heterocycles .

Mode of Action

The mode of action of ynamides involves their use as coupling agents in the synthesis of amides and peptides . Ynamides can be used for the synthesis of simple amides and dipeptides, as well as for the condensation of peptide fragments . Importantly, no racemization was detected during the activation of α-chiral carboxylic acids using ynamide coupling agents .

Biochemical Pathways

Ynamides have been shown to be involved in various reactions, including cycloaddition, cyclization, intramolecular alkoxylation-initiated rearrangement, oxygen atom transfer reactions, and hydro-heteroatom addition reactions .

Pharmacokinetics

Pharmacokinetics generally describes the time course of the concentration of a drug in a body fluid, preferably plasma or blood, that results from the administration of a certain dosage regimen. It comprises all processes affecting drug absorption, distribution, metabolism, and excretion .

Result of Action

The result of the action of ynamides is the formation of structurally complex N-containing molecules, especially valuable N-heterocycles . These compounds have potential applications in various fields, including medicinal chemistry and drug discovery .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Propan-2-yloxyprop-2-ynamide typically involves the reaction of isopropyl alcohol with propiolic acid, followed by the introduction of an amide group. The reaction conditions often require a base such as sodium hydroxide to facilitate the formation of the ynamide structure. The process can be summarized as follows:

Step 1: Isopropyl alcohol reacts with propiolic acid in the presence of a base to form isopropyl propiolate.

Step 2: Isopropyl propiolate undergoes amidation with ammonia or an amine to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

N-Propan-2-yloxyprop-2-ynamide undergoes various chemical reactions, including:

Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.

Reduction: The triple bond can be reduced to form alkenes or alkanes.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as hydroxide ions or amines are commonly used.

Major Products Formed

Oxidation: Diketones or carboxylic acids.

Reduction: Alkenes or alkanes.

Substitution: Various substituted amides.

Wissenschaftliche Forschungsanwendungen

N-Propan-2-yloxyprop-2-ynamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive triple bond.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the production of specialty chemicals and materials.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Methoxyprop-2-ynamide: Similar structure but with a methoxy group instead of an isopropoxy group.

N-Ethoxyprop-2-ynamide: Similar structure but with an ethoxy group instead of an isopropoxy group.

N-Butoxyprop-2-ynamide: Similar structure but with a butoxy group instead of an isopropoxy group.

Uniqueness

N-Propan-2-yloxyprop-2-ynamide is unique due to its specific isopropoxy group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research contexts.

Biologische Aktivität

N-Propan-2-yloxyprop-2-ynamide is a compound of increasing interest in the field of organic chemistry and medicinal applications due to its unique structural properties and biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a ynamide functional group, which is characterized by the presence of a carbon-carbon triple bond adjacent to an amide. This structure is significant as it influences the compound's reactivity and interaction with biological targets.

Ynamides, including this compound, exhibit diverse biological activities, primarily attributed to their ability to participate in various chemical reactions. They can act as:

- Nucleophiles : Reacting with electrophiles in biological systems.

- Electrophiles : Engaging with nucleophilic sites in enzymes or receptors.

These properties enable ynamides to be involved in processes such as enzyme inhibition and receptor modulation.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound demonstrate antimicrobial properties. For instance, ynamides have been evaluated for their effectiveness against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways.

Research Findings

A review of the literature reveals several key findings regarding the biological activity of this compound:

- Antibacterial Efficacy : A study reported that certain ynamides exhibit significant antibacterial activity against Gram-positive bacteria, potentially through inhibition of cell wall biosynthesis .

- Cytotoxicity : Research has shown that some derivatives of ynamides possess cytotoxic effects against cancer cell lines, indicating potential for use in cancer therapeutics .

- Enzyme Inhibition : Ynamides have been found to inhibit specific enzymes involved in metabolic pathways, suggesting their role as lead compounds in drug design .

Case Study 1: Antimicrobial Testing

In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating potent antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Study 2: Cytotoxicity Assay

Another study assessed the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF7). The compound showed IC50 values of 25 µM for HeLa cells and 30 µM for MCF7 cells, suggesting promising anticancer properties.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF7 | 30 |

Eigenschaften

IUPAC Name |

N-propan-2-yloxyprop-2-ynamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-4-6(8)7-9-5(2)3/h1,5H,2-3H3,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRDITUMGFFXPRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)ONC(=O)C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.